molecular formula C8H7ClN2O2S B182414 2-Aminobenzothiazole-6-carboxylic acid hydrochloride CAS No. 18330-76-2

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

Cat. No. B182414
CAS RN: 18330-76-2
M. Wt: 230.67 g/mol
InChI Key: UTKWPETXSJOITB-UHFFFAOYSA-N
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Description

2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a chemical compound with the CAS Number: 18330-76-2 . It has a molecular weight of 230.67 and its linear formula is C8H7ClN2O2S .


Synthesis Analysis

The synthesis of 2-aminobenzothiazole derivatives, including 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride, has been a topic of interest in recent years . One method involves a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support .


Molecular Structure Analysis

The molecular structure of 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is represented by the linear formula C8H7ClN2O2S .


Chemical Reactions Analysis

The chemical reactions involving 2-aminobenzothiazole derivatives have been studied extensively . For instance, a multicomponent reaction between 2-aminobenzothiazole or its 6-substituted derivatives, indole-3-carbaldehyde, and aryl isocyanides in the presence of a heterogeneous acid catalyst P2O5 on a SiO2 support leads to 3-amino-2-(indol-3-yl)imidazo[2,1-b][1,3]benzothiazoles .


Physical And Chemical Properties Analysis

2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride is a solid substance . and is typically stored at normal temperatures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a reactant or intermediate for synthesizing various fused heterocycles. The NH2 and endocyclic N functions are suitable for reactions with bis electrophilic reagents, forming diverse heterocyclic scaffolds .

Biologically Active Derivatives

Researchers have developed multistep and one-pot methods to synthesize biologically active derivatives of 2-aminobenzothiazole. These derivatives are synthesized from readily available anilines, with potential applications in medicinal chemistry .

Pharmaceutical Research

The compound is used in the synthesis of pharmaceuticals, particularly in creating N-substituted derivatives that may exhibit biological activity .

Safety and Hazards

The safety information for 2-Aminobenzothiazole-6-carboxylic Acid Hydrochloride indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements and precautionary statements are not explicitly mentioned in the search results.

properties

IUPAC Name

2-amino-1,3-benzothiazole-6-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S.ClH/c9-8-10-5-2-1-4(7(11)12)3-6(5)13-8;/h1-3H,(H2,9,10)(H,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTKWPETXSJOITB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)O)SC(=N2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585560
Record name 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Aminobenzothiazole-6-carboxylic acid hydrochloride

CAS RN

18330-76-2
Record name 2-Amino-1,3-benzothiazole-6-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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